N-(3-CHLOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
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Overview
Description
N-(3-CHLOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a synthetic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a chlorophenyl group and a piperidino-oxadiazolo-pyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazolo-pyrazinyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidino group: This step might involve nucleophilic substitution reactions.
Attachment of the chlorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE: can be compared with other heterocyclic amines that have similar structural features.
This compound: might be compared with compounds like this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which can confer unique biological and chemical properties.
Properties
Molecular Formula |
C15H15ClN6O |
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Molecular Weight |
330.77g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
InChI |
InChI=1S/C15H15ClN6O/c16-10-5-4-6-11(9-10)17-14-15(22-7-2-1-3-8-22)19-13-12(18-14)20-23-21-13/h4-6,9H,1-3,7-8H2,(H,17,18,20) |
InChI Key |
DDUCLTCPQCLIER-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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